![molecular formula C17H28N4O2 B4066258 1-{[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]methyl}cyclohexanol](/img/structure/B4066258.png)
1-{[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]methyl}cyclohexanol
Overview
Description
1-{[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]methyl}cyclohexanol, also known as JNJ-17203212, is a novel compound that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized by scientists at Janssen Research & Development, LLC, and has since been the subject of numerous scientific studies.
Scientific Research Applications
Pharmacological Research
Research on compounds containing morpholine or cyclohexanol moieties, such as tramadol, a well-known analgesic, highlights the pharmacological significance of these structures. Tramadol's mechanisms of action, beyond its opioid receptor affinity, include inhibition of monoamine reuptake, suggesting a complex interaction with neurotransmitter systems (Mimami, 2005). This demonstrates the potential of cyclohexanol derivatives in developing therapeutics with multimodal mechanisms of action.
Chemical Synthesis and Applications
In the realm of synthetic chemistry, morpholine derivatives have been extensively explored for their roles in creating pharmacologically active compounds. The synthesis and biological assessment of benzosuberone skeletons, which often incorporate morpholine rings, have shown significant potential in drug development due to their wide range of biological actions, including anti-cancer, antibacterial, and anti-inflammatory effects (Bukhari, 2022). This underscores the versatility of morpholine derivatives in medicinal chemistry.
Antioxidant Activity Research
The exploration of antioxidants and their mechanisms is critical for understanding their roles in health and disease. Analytical methods for determining antioxidant activity, such as the DPPH and ABTS assays, are crucial for evaluating the potential health benefits of compounds, including those with cyclohexanol and morpholine structures (Munteanu & Apetrei, 2021). This area of research is pivotal for developing dietary supplements and pharmacotherapies aimed at mitigating oxidative stress.
Environmental and Toxicological Studies
The environmental impact and toxicological profiles of chemical compounds are of paramount importance. Studies on the toxicity of crude 4-methylcyclohexanemethanol (MCHM), for example, provide insight into the potential risks and safety considerations of industrial chemicals related to cyclohexanol (Paustenbach et al., 2015). Understanding the toxicology of similar compounds is essential for ensuring public safety and environmental protection.
properties
IUPAC Name |
1-[[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-2-14-12-15(18-13-17(22)6-4-3-5-7-17)20-16(19-14)21-8-10-23-11-9-21/h12,22H,2-11,13H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRQSEAXAQNQRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCOCC2)NCC3(CCCCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(6-Ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]methyl}cyclohexanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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